Unveiling the Spectroscopic Profile of N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Technical Guide
Unveiling the Spectroscopic Profile of N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) fluorescent probe integral to advanced biological imaging and targeted therapeutic development. Characterized by a Cy7 core, this molecule is functionalized with a methoxy-terminated polyethylene glycol (PEG) chain and an azide-terminated PEG chain, rendering it a versatile tool for bioconjugation via "click chemistry." The inclusion of PEG linkers enhances aqueous solubility and biocompatibility, crucial for in vivo applications.
Core Spectral and Physicochemical Properties
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is distinguished by its strong absorption and emission in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence from endogenous biomolecules. The spectral characteristics are primarily dictated by the heptamethine cyanine (Cy7) core.
A summary of the key quantitative data for N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is presented below. For comparative purposes, typical values for the parent Cy7 dye are also included. It is important to note that spectral properties can be influenced by the solvent environment.
| Property | N-(m-PEG4)-N'-(azide-PEG4)-Cy7 | Typical Cy7 Dye |
| Excitation Maximum (λex) | 750 nm[1] | ~743 - 756 nm[2][3] |
| Emission Maximum (λem) | 773 nm[1] | ~767 - 779 nm[2][3] |
| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹[1] | >200,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | Data not available | ~0.3[4] |
| Molecular Formula | C₄₆H₆₆ClN₅O₈[5] | - |
| Molecular Weight | 852.50 g/mol [6] | - |
| Solubility | Water, DMSO, DMF, DCM[1][5] | - |
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is critical for its effective implementation in experimental settings. The following are detailed methodologies for key spectroscopic analyses.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a specific wavelength, is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
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N-(m-PEG4)-N'-(azide-PEG4)-Cy7
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Spectroscopy-grade solvent (e.g., DMSO, PBS)
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Spectrophotometer
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1 cm path length quartz cuvettes
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Volumetric flasks and pipettes
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Analytical balance
Procedure:
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Stock Solution Preparation: Accurately weigh a small amount of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and dissolve it in a known volume of solvent to create a concentrated stock solution.
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Working Solution Preparation: Prepare a series of dilutions from the stock solution. The final concentrations should yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.
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Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan from approximately 600 nm to 850 nm.
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Blank Measurement: Fill a cuvette with the solvent used for the dilutions and record a baseline spectrum. This will serve as the blank to correct for solvent and cuvette absorbance.
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Sample Measurement: Measure the absorbance spectra of each of the diluted solutions.
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Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the absorbance value at λmax, the known concentration, and the path length (1 cm), calculate the molar extinction coefficient using the formula: ε = A / cl.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed. It is typically determined relative to a standard with a known quantum yield.
Materials:
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N-(m-PEG4)-N'-(azide-PEG4)-Cy7
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A quantum yield standard with similar excitation and emission properties (e.g., Indocyanine Green in DMSO, Φ = 0.13)
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Spectrofluorometer
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Spectrophotometer
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Quartz cuvettes (1 cm path length)
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Spectroscopy-grade solvent
Procedure:
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Solution Preparation: Prepare a series of dilute solutions of both the sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
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Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
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Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
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Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
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Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
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Φ_std is the quantum yield of the standard.
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I is the integrated fluorescence intensity.
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A is the absorbance at the excitation wavelength.
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n is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).
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Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic characterization of a fluorescent dye such as N-(m-PEG4)-N'-(azide-PEG4)-Cy7.
